Product packaging for 11-O-Propionyl Halobetasol(Cat. No.:)

11-O-Propionyl Halobetasol

Cat. No.: B12065274
M. Wt: 485.0 g/mol
InChI Key: GFVRBARAKYZKQQ-KXKNEOGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-O-Propionyl Halobetasol ( 181527-42-4) is a high-purity chemical reference standard supplied with comprehensive characterization data to ensure compliance with regulatory guidelines . It is essential for analytical method development, method validation, quality control (QC) applications, and plays a crucial role in Abbreviated New Drug Applications (ANDA) . This product is a derivative of Halobetasol, a synthetic corticosteroid belonging to the ultra-high potency class . Corticosteroids like Halobetasol exert their effects by penetrating the skin and binding to specific intracellular glucocorticoid receptors (GRs) . This complex translocates to the cell nucleus where it modulates gene expression, leading to potent anti-inflammatory, immunosuppressive, and antipruritic (anti-itch) effects . The primary mechanisms include the upregulation of anti-inflammatory proteins like lipocortin and the suppression of key pro-inflammatory mediators such as cytokines, prostaglandins, and leukotrienes by inhibiting phospholipase A2 and transcription factors like NF-κB . This product is strictly for analytical purposes and is not intended for human, diagnostic, or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClF2O5 B12065274 11-O-Propionyl Halobetasol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31ClF2O5

Molecular Weight

485.0 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,20+,22+,23+,24+,25+/m1/s1

InChI Key

GFVRBARAKYZKQQ-KXKNEOGCSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C

Canonical SMILES

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C

Origin of Product

United States

Comprehensive Analytical Characterization and Quantification Strategies for 11 O Propionyl Halobetasol

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for 11-O-Propionyl Halobetasol (B1672918)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand as the principal techniques for the analysis of 11-O-Propionyl Halobetasol, often in the context of its parent compound, Halobetasol Propionate (B1217596), and related impurities. alentris.orgnih.gov The development of robust and reliable HPLC and UPLC methods is critical for the separation and quantification of this compound from a complex mixture of related substances.

Method development for corticosteroids like this compound typically involves reverse-phase chromatography. nih.govacs.org This approach utilizes a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase, which allows for the effective separation of structurally similar steroid compounds. nih.govacs.org The selection of the column is a crucial first step, with smaller particle sizes (e.g., 3-10 µm) being preferred for higher efficiency and faster analysis times. actascientific.com

The composition of the mobile phase is systematically optimized to achieve the desired separation. actascientific.com A common mobile phase for the analysis of corticosteroids consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govasianpubs.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal resolution between the main compound and its impurities. nih.gov Other critical parameters that are fine-tuned during method development include the flow rate, column temperature, and detection wavelength, which for corticosteroids is typically in the UV range of 240-254 nm. nih.govnih.govasianpubs.org

UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster run times. A stability-indicating UPLC method has been developed for the estimation of related impurities of halobetasol propionate, which would be applicable to this compound. alentris.org

Table 1: Typical HPLC/UPLC Method Parameters for Corticosteroid Analysis

Parameter Typical Conditions
Column Reverse-phase C18 or C8, 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size
Mobile Phase A mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol)
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at 240-254 nm
Injection Volume 10 - 50 µL

Method Validation Principles in Accordance with International Harmonization Guidelines

Once an HPLC or UPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. actascientific.com Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. acs.orgugm.ac.id

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution and is often demonstrated by a high correlation coefficient (R²) value, ideally close to 0.999. researchgate.netjetir.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ugm.ac.id

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ugm.ac.id

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: ICH Method Validation Parameters

Validation Parameter Description Acceptance Criteria (Typical)
Specificity Ability to measure the analyte in the presence of other components No interference from placebo or known impurities
Linearity Proportionality of results to concentration Correlation coefficient (R²) ≥ 0.999
Accuracy Closeness of results to the true value Recovery of 98-102%
Precision (RSD) Agreement among a series of measurements RSD ≤ 2%
LOD Lowest detectable concentration Signal-to-noise ratio of 3:1
LOQ Lowest quantifiable concentration Signal-to-noise ratio of 10:1
Robustness Insensitivity to small changes in method parameters System suitability parameters are met

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Profiling of this compound

For the definitive structural elucidation and impurity profiling of this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools. synthinkchemicals.com These techniques provide detailed molecular information that is crucial for confirming the identity of the compound and characterizing any related impurities.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. synthinkchemicals.com When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it allows for the separation and identification of individual components in a mixture. This is particularly useful for identifying unknown impurities and degradation products.

NMR spectroscopy, particularly proton (¹H-NMR) and carbon (¹³C-NMR) NMR, provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and the stereochemistry. synthinkchemicals.com This information is vital for the unambiguous identification of a compound and for differentiating it from its isomers and other closely related structures.

For this compound, which is also known as Halobetasol Propionate Impurity C, a comprehensive characterization data package is often provided by chemical suppliers, which typically includes ¹H-NMR, Mass, and HPLC data to confirm its structure and purity. synthinkchemicals.com

Development of Stability-Indicating Analytical Methods for Prodrug Integrity and Degradation Product Analysis

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. nih.govresearchgate.net Such a method must be able to separate the active pharmaceutical ingredient from its degradation products, allowing for an accurate assessment of the drug's stability. nih.govresearchgate.net

The development of a stability-indicating method for a compound like this compound involves subjecting the compound to stress conditions as prescribed by ICH guidelines. nih.gov These stress conditions typically include:

Hydrolysis: Exposure to acidic and basic conditions.

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

Photolysis: Exposure to light.

Thermal stress: Exposure to high temperatures.

The stressed samples are then analyzed using the developed analytical method to demonstrate that the degradation products are well-separated from the main compound. nih.govresearchgate.net The peak purity of the analyte peak is also assessed to ensure that it is not co-eluting with any degradation products. The development of such methods is crucial for determining the shelf-life and storage conditions of a drug product.

Quantitative Determination of this compound in Biological and Experimental Matrices

The quantitative determination of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. While specific methods for the quantification of this compound in biological fluids are not extensively detailed in the public domain, the analytical approaches would likely be adapted from those used for the parent compound, Halobetasol Propionate.

These methods typically involve sample preparation to extract the analyte from the complex biological matrix and remove interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Following sample preparation, the extract is analyzed using a highly sensitive and selective analytical technique, most commonly LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). LC-MS/MS offers the high sensitivity and specificity required for the detection and quantification of low concentrations of drugs and their metabolites in biological fluids. The method would be fully validated to ensure its reliability for the intended application, with validation parameters similar to those described for HPLC methods but with additional considerations for matrix effects and recovery.

Enzymatic Biotransformation and Preclinical Disposition of 11 O Propionyl Halobetasol

In Vitro Enzymatic Hydrolysis Kinetics of 11-O-Propionyl Halobetasol (B1672918)

The conversion of 11-O-Propionyl Halobetasol to its active form, Halobetasol, is initiated by enzymatic hydrolysis. In vitro studies are essential to characterize the rate and extent of this bioactivation. The kinetics of this hydrolysis are typically investigated in various biological matrices, including plasma, liver microsomes, and skin homogenates, to simulate the conditions at different sites of administration and metabolism.

While specific kinetic data for this compound is not extensively published, the hydrolysis of corticosteroid esters generally follows Michaelis-Menten kinetics. The key parameters determined in these studies are the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. These parameters provide insight into the efficiency and capacity of the enzymatic system responsible for the prodrug's activation. For structurally similar corticosteroid esters, hydrolysis can be rapid, ensuring the timely release of the active drug.

The enzymatic cleavage of the C11-ester bond is mediated by a class of enzymes known as esterases. Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of a wide variety of ester-containing prodrugs. These enzymes are ubiquitously expressed, with high concentrations found in the liver, plasma, and skin.

There are two major forms of human carboxylesterases, CES1 and CES2, which exhibit different substrate specificities. CES1 is predominantly found in the liver and plays a significant role in the metabolism of many systemic drugs. CES2 is more abundant in the gastrointestinal tract. In the context of a topically applied agent like a halobetasol derivative, esterases present in the skin would be crucial for local bioactivation. It is hypothesized that these cutaneous esterases are the key mediators for the cleavage of the 11-O-propionyl group, releasing the active Halobetasol directly at the site of action.

Significant interspecies differences exist in the expression and activity of esterases, which can lead to marked variations in the hydrolysis rates of ester prodrugs across different preclinical models. nih.gov Such differences are a critical consideration when extrapolating preclinical data to humans. For instance, rodent plasma contains high levels of carboxylesterases, leading to much faster hydrolysis rates for many ester compounds compared to human plasma. nih.gov

Studies on other corticosteroid esters have demonstrated this variability. The rate of hydrolysis is often significantly higher in rat and rabbit plasma compared to human plasma. nih.gov This highlights the importance of selecting appropriate animal models in preclinical studies and the potential for misleading pharmacokinetic profiles if species differences are not considered.

Table 1: Illustrative Comparative Hydrolysis Rates of a Corticosteroid Ester in Plasma from Different Species This table is based on general findings for corticosteroid esters and serves as an example.

Species Relative Hydrolysis Rate
Rat ++++ (Very Rapid)
Rabbit +++ (Rapid)
Dog ++ (Moderate)
Human + (Slow)

Molecular Factors Influencing the Biotransformation Rate of C11-Esterified Corticosteroids

The presence and orientation of other functional groups on the steroid can also play a role. For example, studies on prednisolone (B192156) esters have indicated that the presence of a hydroxyl group at the C-17 position can influence the rate of hydrolysis of an ester group elsewhere on the molecule. nih.gov

The specific nature of the 11-O-propionyl group is a key determinant of its susceptibility to esterase-mediated cleavage. Both steric and electronic factors of this moiety are at play.

Steric Effects: The size and shape of the propionyl group influence how well the molecule fits into the active site of the esterase. A bulkier ester group might hinder the optimal positioning of the ester bond for nucleophilic attack by the enzyme, thereby slowing down the rate of hydrolysis. nih.gov Compared to a smaller acetyl group, the propionyl group is slightly larger, which could modulate its interaction with the enzyme.

Electronic Effects: The electronic properties of the propionyl group affect the susceptibility of the carbonyl carbon to nucleophilic attack. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more prone to hydrolysis. nih.gov The alkyl nature of the propionyl group has a modest electron-donating effect, which could slightly decrease the intrinsic reactivity of the ester bond compared to esters with more electron-withdrawing groups.

The interplay of these steric and electronic effects ultimately dictates the rate at which this compound is converted to Halobetasol. nih.gov

Preclinical In Vitro Models for Assessing Prodrug Activation and Release of Halobetasol

A variety of in vitro models are employed in the preclinical phase to assess the activation of prodrugs like this compound and the subsequent release of the active compound. technologynetworks.comresearchgate.net These models aim to provide a predictive understanding of the drug's behavior in a biological system. technologynetworks.comresearchgate.net

Commonly used models include:

Subcellular Fractions: Liver microsomes and S9 fractions are widely used to study hepatic metabolism. For a topically applied drug, skin homogenates or keratinocyte cell cultures would be more relevant for assessing local bioactivation.

Cell-Based Assays: Cultured cells, such as primary hepatocytes or skin cells, provide a more integrated system that includes cellular uptake, metabolism, and transport processes. nih.gov

Reconstituted 3D Tissue Models: Advanced models such as 3D human skin equivalents offer a more physiologically relevant system for studying the metabolism and penetration of topical drugs. These models mimic the complex structure of human skin, providing a more accurate prediction of in vivo performance. frontiersin.org

These in vitro systems are crucial for characterizing the release kinetics of Halobetasol from its 11-O-propionyl prodrug, helping to optimize the drug's formulation and predict its therapeutic efficacy and potential for systemic exposure. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Halobetasol Active Moiety

Glucocorticoid Receptor (GR) Binding and Activation by Halobetasol (B1672918)

The initial and pivotal step in halobetasol's mechanism of action is its binding to the cytosolic glucocorticoid receptor. nih.gov In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon entering the cell, the lipophilic halobetasol molecule diffuses across the cell membrane and binds to the ligand-binding domain of the GR. mdpi.com This binding event triggers a conformational change in the receptor, leading to its dissociation from the chaperone protein complex and subsequent activation. The activated halobetasol-GR complex then translocates into the nucleus, where it functions as a ligand-dependent transcription factor. nih.govclinicaltrials.gov

ParameterDescriptionRelevance to Halobetasol Action
Receptor Binding Halobetasol binds to the cytosolic glucocorticoid receptor (GR).Initiates the cascade of molecular events leading to its pharmacological effects.
Receptor Activation Binding of halobetasol induces a conformational change in the GR, causing its activation and dissociation from chaperone proteins.A prerequisite for the nuclear translocation of the GR and its subsequent interaction with DNA.
Nuclear Translocation The activated halobetasol-GR complex moves from the cytoplasm into the nucleus.Allows the complex to access and regulate the transcription of target genes.
Table 1: Key Events in Glucocorticoid Receptor Binding and Activation by Halobetasol.

Genomic Mechanisms of Halobetasol Action: Gene Expression Modulation

The primary mechanism by which halobetasol exerts its effects is through the modulation of gene expression, a process known as the genomic pathway. nih.gov Once in the nucleus, the halobetasol-GR complex can either enhance or suppress the transcription of specific genes by interacting with glucocorticoid response elements (GREs) in their promoter regions or by influencing the activity of other transcription factors. nih.gov

The activated halobetasol-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the regulatory regions of target genes. nih.govnih.gov This interaction can lead to either an increase (transactivation) or a decrease (transrepression) in the rate of gene transcription. nih.gov The specific genes targeted and the nature of the response are cell-type and context-dependent.

A significant component of halobetasol's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. This is largely achieved through a mechanism called transrepression, which involves the interference with the activity of key pro-inflammatory transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov

The activated halobetasol-GR complex can physically interact with NF-κB and AP-1, preventing them from binding to their respective DNA response elements and initiating the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov This "tethering" mechanism is a crucial aspect of the anti-inflammatory effects of glucocorticoids. nih.gov By inhibiting these pathways, halobetasol effectively reduces the production of inflammatory mediators, thereby alleviating symptoms such as redness, swelling, and itching. Additionally, glucocorticoids can induce the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, further preventing its pro-inflammatory signaling. nih.gov

PathwayMechanism of Inhibition by Halobetasol-GR ComplexDownstream Effect
NF-κB (Nuclear Factor-kappa B) Direct protein-protein interaction ("tethering") preventing NF-κB from binding to its DNA response elements. Induction of the inhibitory protein IκBα. nih.govDecreased transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules. tandfonline.com
AP-1 (Activator Protein-1) Direct protein-protein interaction, preventing AP-1 from binding to its DNA response elements. nih.gov Reduction of AP-1 protein phosphorylation. nih.govReduced expression of genes involved in inflammation and cell proliferation. nih.gov
Table 2: Transrepression of Pro-inflammatory Pathways by Halobetasol.

In addition to repressing pro-inflammatory genes, the halobetasol-GR complex can also upregulate the expression of anti-inflammatory proteins through transactivation. nih.gov A prime example of this is the induction of Annexin A1 (also known as lipocortin-1). nih.govnih.gov Annexin A1 is a protein that inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. nih.gov By blocking this step, halobetasol indirectly inhibits the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

Other anti-inflammatory genes that can be transactivated by glucocorticoids include those encoding for interleukin-10 (IL-10), an anti-inflammatory cytokine, and the interleukin-1 receptor antagonist.

Anti-inflammatory GeneFunction of the Gene ProductTherapeutic Consequence of Transactivation
Annexin A1 (Lipocortin-1) Inhibits phospholipase A2, thereby blocking the arachidonic acid cascade. nih.govDecreased production of prostaglandins and leukotrienes, leading to reduced inflammation.
Interleukin-10 (IL-10) A potent anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.Contributes to the overall immunosuppressive and anti-inflammatory effects.
Interleukin-1 Receptor Antagonist (IL-1RA) Blocks the binding of the pro-inflammatory cytokine IL-1 to its receptor.Reduces the inflammatory signaling mediated by IL-1.
Table 3: Examples of Anti-inflammatory Genes Transactivated by Halobetasol.

Non-Genomic Mechanisms of Halobetasol Action

While the genomic effects of halobetasol are well-established and account for many of its long-term actions, there is growing evidence for rapid, non-genomic mechanisms that are independent of gene transcription and protein synthesis. fda.govnih.gov These effects are thought to be mediated by membrane-bound glucocorticoid receptors or through direct interactions of halobetasol with cytosolic signaling molecules. nih.gov

Non-genomic actions can occur within minutes and may involve the modulation of second messenger systems and kinase signaling cascades. signosisinc.com For instance, glucocorticoids have been shown to rapidly influence the activity of mitogen-activated protein kinases (MAPKs). signosisinc.com While the specific non-genomic effects of halobetasol have not been extensively characterized, it is plausible that they contribute to the rapid onset of some of its therapeutic effects.

In Vitro Cellular Assays for Investigating Halobetasol Pharmacodynamics

A variety of in vitro cellular assays are employed to characterize the pharmacodynamic properties of corticosteroids like halobetasol. These assays provide valuable insights into the compound's potency and mechanisms of action at the cellular level.

Assay TypePrincipleCell Types Commonly UsedParameters MeasuredRelevance to Halobetasol's Action
Vasoconstrictor Assay Measures the skin-blanching effect of a topical corticosteroid, which correlates with its anti-inflammatory potency. nih.govHuman skin (in vivo or ex vivo). mdpi.comclinicaltrials.govDegree of vasoconstriction (skin blanching). nih.govProvides a measure of the overall potency of halobetasol, integrating receptor binding and downstream biological responses.
Cytokine Release Assays (e.g., ELISA) Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-1β, IL-6) release from immune cells stimulated with an inflammatory agent (e.g., LPS). tandfonline.comnih.govPeripheral blood mononuclear cells (PBMCs), macrophages, keratinocytes. tandfonline.comnih.govConcentration of cytokines in the cell culture supernatant. tandfonline.comDirectly measures the anti-inflammatory activity of halobetasol by assessing its ability to suppress key inflammatory mediators. tandfonline.com
Reporter Gene Assays Uses a reporter gene (e.g., luciferase) linked to a specific response element (e.g., GRE or NF-κB response element) to measure the activation or repression of a particular signaling pathway. signosisinc.compromega.comTransfected cell lines (e.g., HEK293, HeLa). signosisinc.compromega.comReporter gene activity (e.g., light emission). promega.comAllows for the specific investigation of halobetasol's effects on GR-mediated transactivation and transrepression of NF-κB and AP-1 pathways. signosisinc.com
In Vitro Skin Models Utilizes reconstructed human epidermis or full-thickness skin models to assess the effects of topical formulations in a system that mimics human skin. frontiersin.orgresearchgate.netKeratinocytes, fibroblasts. frontiersin.orgresearchgate.netCell proliferation, differentiation markers, cytokine expression, skin barrier function. frontiersin.orgProvides a more physiologically relevant system to study the local effects of halobetasol on skin cells and inflammatory processes. frontiersin.org
In Vitro Permeation Tests (IVPT) Measures the permeation of a drug through excised human skin using a diffusion cell system. fda.govfda.govExcised human skin. fda.govfda.govRate and extent of drug permeation. fda.govEvaluates the delivery of halobetasol from its formulation through the skin barrier. fda.gov
Table 4: In Vitro Cellular Assays for Investigating Halobetasol Pharmacodynamics.

Role of Molecular Chaperones and Coregulators in Halobetasol-GR Complex Activity

The activity of the Halobetasol-GR complex is critically dependent on the coordinated actions of molecular chaperones and the subsequent recruitment of coregulatory proteins. This process can be divided into several key stages, from the initial binding of Halobetasol to the GR to the transcriptional regulation of target genes.

Upon entering the cell, Halobetasol Propionate (B1217596) binds to the intracellular glucocorticoid receptor (GR), which resides in the cytoplasm in an inactive state. patsnap.com This binding event initiates a conformational change in the receptor, a crucial step that is facilitated by a sophisticated machinery of molecular chaperones. patsnap.com

The unliganded GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as other cochaperones like Hop (Hsp70/Hsp90 organizing protein) and p23. nih.gov This chaperone machinery maintains the GR in a conformation that is receptive to ligand binding. Specifically, the Hsp90/Hsp70-based system functions to open the ligand-binding cleft of the GR, allowing for the entry and binding of Halobetasol.

The binding of Halobetasol to the GR triggers the dissociation of the chaperone complex. This unmasking of the GR's nuclear localization signals allows the Halobetasol-GR complex to translocate from the cytoplasm into the nucleus. patsnap.com Once inside the nucleus, the activated receptor complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation and the Role of Coactivators:

In the nucleus, the Halobetasol-GR complex typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event leads to the recruitment of coregulatory proteins, which are essential for the subsequent steps of gene transcription.

Coactivators are proteins that enhance the transcriptional activity of the GR. The binding of an agonist like Halobetasol induces a conformational change in the GR's ligand-binding domain, creating a surface that facilitates the recruitment of coactivators. These coactivators, which include proteins such as the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, and SRC-3), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. The acetylation of histones leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery and thereby promoting gene expression.

Transrepression and the Role of Corepressors:

Conversely, the Halobetasol-GR complex can also repress the expression of pro-inflammatory genes. This often occurs through a mechanism that does not involve direct binding to GREs. Instead, the activated GR can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. patsnap.com

The high potency of Halobetasol is attributed in part to its strong binding affinity for the GR and its efficacy in inducing the conformational changes necessary for the recruitment of coactivators and the repression of pro-inflammatory transcription factors. patsnap.com

Below is a summary of the key molecular players involved in the activity of the Halobetasol-GR complex:

Molecule Type Examples Function in Halobetasol-GR Complex Activity
Molecular Chaperones Hsp90, Hsp70Maintain GR in a ligand-receptive state; facilitate conformational changes upon Halobetasol binding.
Cochaperones Hop, p23Assist in the assembly and function of the chaperone-GR complex.
Coactivators SRC-1, SRC-2, SRC-3Enhance gene transcription by modifying chromatin structure (e.g., histone acetylation).
Corepressors NCoR, SMRTRepress gene transcription by modifying chromatin structure (e.g., histone deacetylation).
Transcription Factors NF-κB, AP-1Pro-inflammatory transcription factors whose activity is often repressed by the Halobetasol-GR complex.

Application of Omics Technologies in Understanding 11 O Propionyl Halobetasol Pharmacological Effects

Transcriptomics to Elucidate Gene Expression Changes Induced by Halobetasol (B1672918) (Post-Hydrolysis)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. For Halobetasol, this technology is crucial for identifying the genes whose expression is altered to produce an anti-inflammatory response. As a potent glucocorticoid, Halobetasol's primary mechanism involves binding to the glucocorticoid receptor (GR), which then acts as a transcription factor to either activate or suppress gene expression. mdpi.com

Research on potent topical corticosteroids, such as clobetasol (B30939) propionate (B1217596), which shares a similar mechanism with Halobetasol, has provided a transcriptomic blueprint of their effects on human skin. nih.gov These studies reveal that a significant portion of the skin's transcriptome, potentially up to 17%, is affected. nih.gov The gene expression changes are broadly categorized into two main actions:

Transactivation: The Halobetasol-GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, increasing the transcription of anti-inflammatory proteins. mdpi.comnih.gov

Transrepression: The complex interferes with the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby down-regulating the expression of inflammatory genes. mdpi.comnih.gov

Transcriptomic analyses have identified numerous genes that are differentially expressed following corticosteroid application. A key finding is the significant down-regulation of genes encoding pro-inflammatory cytokines and chemokines, which are critical mediators in skin conditions like psoriasis. nih.govjddonline.com This includes the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A), both central to psoriasis pathogenesis. jddonline.comnih.gov Additionally, genes involved in matrix remodeling and collagen production may also be down-regulated. nih.gov

Gene/Protein FamilyEffect of HalobetasolPharmacological SignificanceReferences
Pro-inflammatory Cytokines (e.g., TNF-α, IL-17A) Down-regulationReduces the core inflammatory signaling in diseases like psoriasis. jddonline.com, nih.gov
Chemokines (e.g., CCL13, CCL19, CXCL12) Down-regulationDecreases the recruitment of immune cells (e.g., T-cells, monocytes) to the site of inflammation. nih.gov
Anti-inflammatory Proteins (e.g., FKBP5, TSC22D3) Up-regulationPromotes the resolution of inflammation and immune suppression. nih.gov
Collagen-Encoding Genes (e.g., COL1A1, COL5A1) Down-regulationContributes to the anti-proliferative effects of corticosteroids. nih.gov
Apoptosis-Related Genes (e.g., BCL2L11) ModulationInfluences cell survival and turnover in inflamed tissue. nih.gov

Proteomics to Identify Protein Expression and Modification Profiles Associated with Halobetasol Action

Proteomics, the large-scale study of proteins, provides a direct look at the functional molecules that execute cellular processes. It complements transcriptomics by confirming that changes in gene expression translate into changes in protein levels and by identifying post-translational modifications that regulate protein activity.

The foundational proteomic effect of all corticosteroids, including Halobetasol, is the induction of a group of proteins called lipocortins (or annexins). hmdb.canih.govdrugs.com These proteins are phospholipase A2 inhibitors. hmdb.cadrugs.com By inhibiting this enzyme, Halobetasol effectively blocks the release of arachidonic acid from cell membranes, which is the precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. hmdb.cadrugs.com

Proteomic studies on skin diseases such as psoriasis have shown that topical therapies lead to significant changes in the protein landscape of both skin and serum. researchgate.netnih.gov Treatment helps normalize the expression of proteins involved in the inflammatory cascade. For example, studies have identified elevated levels of antimicrobial peptides, neutrophil chemoattractants, and complement cascade proteins in psoriatic lesions, which are then reduced following successful treatment. researchgate.netmdpi.com Proteomics is also instrumental in discovering biomarkers that can predict or monitor therapeutic response. nih.govmdpi.com Proteins such as β-defensin 2 and matrix metalloproteinase-3 (MMP-3) have been identified as potential indicators of psoriasis severity and treatment efficacy. nih.govnih.gov

Protein/Protein FamilyEffect of HalobetasolPharmacological SignificanceReferences
Lipocortins (Annexins) Up-regulation/InductionPrimary anti-inflammatory effect; inhibits phospholipase A2, blocking the arachidonic acid cascade. hmdb.ca, nih.gov, drugs.com
Pro-inflammatory Cytokines & Chemokines Down-regulationReduces immune cell signaling and recruitment, consistent with transcriptomic data. mdpi.com
Neutrophil Chemoattractants (e.g., CXCL1, CXCL8) Down-regulationDecreases infiltration of neutrophils, a key feature of psoriatic inflammation. nih.gov
Complement Cascade Proteins Down-regulationAttenuates the complement system's contribution to systemic inflammation. researchgate.net
β-defensin 2 Down-regulationCorrelates with a reduction in disease severity (PASI score). nih.gov

Metabolomics to Characterize Metabolic Perturbations and Pathways Influenced by Halobetasol

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This approach is particularly well-suited to understanding Halobetasol's mechanism, which directly targets a key metabolic pathway of inflammation.

The principal metabolic effect of Halobetasol is the disruption of the arachidonic acid cascade. hmdb.ca As previously noted, Halobetasol's induction of lipocortins inhibits phospholipase A2, preventing the liberation of arachidonic acid from membrane phospholipids. hmdb.cadrugs.com This action halts the biosynthesis of potent pro-inflammatory lipid mediators, including:

Prostaglandins: Produced via the cyclooxygenase (COX) pathway, they cause vasodilation, pain, and fever.

Leukotrienes: Produced via the lipoxygenase (LOX) pathway, they are potent chemoattractants for immune cells and increase vascular permeability.

Metabolomic profiling of skin from patients with psoriasis has revealed a dysregulated lipid metabolism, confirming that this pathway is a critical therapeutic target. nih.gov By specifically blocking the production of these inflammatory metabolites, Halobetasol effectively reduces the cardinal signs of inflammation, such as redness, swelling, and itching. medlineplus.govyashodahospitals.com

Metabolic PathwayKey MetabolitesEffect of HalobetasolPharmacological SignificanceReferences
Arachidonic Acid Cascade Arachidonic AcidDecreased availabilityBlocks the common precursor for major inflammatory mediators. hmdb.ca, nih.gov
Cyclooxygenase (COX) Pathway ProstaglandinsDecreased synthesisReduces vasodilation, edema, and pain. hmdb.ca, drugs.com
Lipoxygenase (LOX) Pathway LeukotrienesDecreased synthesisReduces immune cell recruitment and vascular permeability. hmdb.ca, drugs.com
Phospholipid Metabolism PhospholipidsAltered profilesReflects the primary action on cell membranes to prevent arachidonic acid release. nih.gov

Epigenomics to Investigate Chromatin Remodeling and Gene Regulation by Halobetasol-GR Complex

Epigenomics studies modifications to DNA and its associated proteins (chromatin) that regulate gene activity without changing the DNA sequence itself. Halobetasol's pharmacological action is fundamentally an epigenetic process, as the Halobetasol-GR complex directly modulates the chromatin environment to control gene expression.

After Halobetasol enters a cell and binds to the cytoplasmic GR, the activated complex translocates to the nucleus. nih.govtum.de Here, it influences gene transcription through several epigenetic mechanisms:

Direct DNA Binding and Chromatin Remodeling (Transactivation): As a homodimer, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). mdpi.comnih.gov This binding recruits co-activator proteins that possess histone acetyltransferase (HAT) activity. Acetylation of histones "relaxes" the chromatin structure, making the DNA more accessible to the transcriptional machinery and thus increasing the expression of target anti-inflammatory genes. mdpi.com

Transcription Factor Interference (Transrepression): The GR complex can also act as a monomer to bind to and inhibit pro-inflammatory transcription factors like NF-κB and AP-1. mdpi.comnih.gov This prevents these factors from binding to their own DNA response elements and recruiting the machinery needed for transcription, effectively silencing pro-inflammatory genes. nih.gov

Epigenomic techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) can be used to map the precise locations where the GR binds across the entire genome. tum.de This provides a detailed "cistrome" (the set of all binding sites for a transcription factor) that reveals the complete network of genes directly regulated by Halobetasol, offering profound insights into its genomic actions. tum.de

Epigenetic MechanismMolecular ActionConsequenceTarget GenesReferences
Transactivation GR dimer binds to GREs, recruits co-activators (e.g., HATs).Chromatin de-condensation, histone acetylation.Increased transcription of anti-inflammatory genes. mdpi.com, nih.gov
Transrepression GR monomer physically interacts with other transcription factors (e.g., NF-κB, AP-1).Prevents binding of pro-inflammatory TFs to DNA.Decreased transcription of inflammatory genes (cytokines, chemokines). mdpi.com, nih.gov

Integrated Multi-Omics Approaches for Comprehensive Mechanistic Insight into 11-O-Propionyl Halobetasol Pharmacology

While each omics technology provides valuable data, an integrated multi-omics approach offers the most powerful and comprehensive understanding of a drug's pharmacology. nih.govtechscience.com This strategy combines data from epigenomics, transcriptomics, proteomics, and metabolomics to build a cohesive, systems-level model of Halobetasol's effects. researchgate.net

By linking these different molecular layers, researchers can trace the entire pathway of drug action. For example, an integrated analysis could:

Connect the binding of the Halobetasol-GR complex to specific GREs on the DNA (epigenomics).

To the subsequent up-regulation of the corresponding mRNA transcript for an anti-inflammatory protein like Lipocortin-1 (transcriptomics).

Leading to an increased abundance of the functional Lipocortin-1 protein (proteomics).

Which results in the decreased production of downstream inflammatory metabolites like prostaglandins and leukotrienes (metabolomics).

This holistic view allows for a deeper understanding of the complex biological networks that Halobetasol modulates. tum.deresearchgate.net Furthermore, multi-omics approaches are essential for advancing personalized medicine by identifying novel biomarkers that can predict which patients are most likely to respond to treatment or by uncovering new therapeutic targets within the inflammatory pathways of skin diseases. nih.govmdpi.com The integration of these large-scale datasets provides a robust framework for elucidating the complete mechanism of action of this compound, from initial receptor binding to the ultimate clinical anti-inflammatory response. researchgate.net

Q & A

What are the key considerations for designing a Phase III clinical trial to evaluate the efficacy of 11-O-propionyl halobetasol in moderate-to-severe psoriasis?

Basic Research Question
Phase III trials for this compound should adopt a double-blind, randomized, placebo-controlled design with twice-daily applications over 15–30 days, as demonstrated in prior studies for halobetasol propionate formulations . Primary endpoints should include Investigator Global Assessment (IGA) success rates (e.g., "clear/almost clear" with ≥2-grade improvement) and safety profiles. Secondary endpoints may incorporate lesion severity scores and patient-reported outcomes. Ensure stratification by age (e.g., adults vs. adolescents ≥12 years) and disease severity to account for variability in treatment response .

How can researchers resolve contradictions between preclinical toxicity data and clinical safety observations for this compound?

Advanced Research Question
Discrepancies often arise from interspecies differences in pharmacokinetics and glucocorticoid receptor sensitivity. For example, rat studies showed adrenal atrophy and immune suppression at doses equivalent to human topical use, but clinical trials reported only localized adverse effects (e.g., burning, folliculitis) . To address this:

  • Conduct in vitro human keratinocyte assays to assess direct cytotoxicity and cytokine profiles.
  • Use translational models (e.g., humanized mice) to bridge preclinical and clinical data.
  • Perform meta-analyses of post-marketing surveillance data to identify rare systemic effects .

What analytical methods are recommended for quantifying impurities in this compound cream formulations?

Basic Research Question
Reverse phase ultra-performance liquid chromatography (RP-UPLC) with a BEH C18 column is validated for impurity profiling. Method parameters include:

  • Mobile phase: Gradient of acetonitrile and phosphate buffer (pH 3.0).
  • Detection: UV at 240 nm.
  • Sensitivity: Limit of quantification (LOQ) ≤0.05% for related compounds.
    This approach ensures stability-indicating capability and compliance with ICH guidelines .

What are the methodological challenges in comparing the efficacy of this compound foam versus cream formulations?

Advanced Research Question
Key challenges include:

  • Bioequivalence Design : Vehicle-dependent absorption rates require crossover trials with standardized application thickness (e.g., 2 mg/cm²).
  • Endpoint Variability : Foam may exhibit faster drying, affecting patient adherence. Use objective measures (e.g., transepidermal water loss) alongside IGA scores.
  • Placebo Formulation : Matching foam/cream placebos for texture and appearance is critical to maintain blinding .

How should researchers assess the risk of hypothalamic-pituitary-adrenal (HPA) axis suppression in long-term use of this compound?

Basic Research Question
Incorporate serial morning cortisol measurements and ACTH stimulation tests in clinical protocols. Preclinical studies in rats showed dose-dependent adrenal atrophy at 0.5 mg/kg/day, but human data are limited. Monitor for subclinical suppression via:

  • 24-hour urinary free cortisol levels.
  • Stratification by application area (e.g., occluded vs. non-occluded skin) .

What mechanistic studies are needed to elucidate the anti-inflammatory pathways of this compound?

Advanced Research Question
Focus on:

  • Glucocorticoid Receptor (GR) Isoforms : Use siRNA knockdown in human keratinocytes to identify GR-α/β selectivity.
  • Cytokine Modulation : Profile IL-17, IL-23, and TNF-α suppression via multiplex assays in psoriatic lesion biopsies.
  • Comparative Genomics : Compare transcriptomic profiles of this compound vs. halobetasol propionate using RNA sequencing .

How can researchers optimize patient recruitment for pediatric trials of this compound?

Basic Research Question
Leverage dermatology registries and collaborate with pediatric psoriasis consortia. Key inclusion criteria:

  • Age ≥12 years (aligned with FDA approvals for halobetasol foam).
  • Body surface area (BSA) involvement ≤10% to minimize systemic exposure risk.
    Implement caregiver-reported adherence tools (e.g., electronic diaries) to ensure protocol compliance .

What statistical approaches are suitable for analyzing contradictory efficacy data across multiple trials of this compound?

Advanced Research Question
Apply mixed-effects models to account for inter-study heterogeneity. For example:

  • Bayesian Meta-analysis : Pool data from Phase II/III trials to estimate posterior probabilities of IGA success.
  • Subgroup Analysis : Identify effect modifiers (e.g., baseline BSA, genetic polymorphisms in GR).
  • Sensitivity Analysis : Exclude outlier studies or adjust for publication bias using funnel plots .

What are the implications of this compound’s teratogenic effects in animal studies for human pregnancy registries?

Advanced Research Question
While rat/rabbit studies showed teratogenicity at 3–33× human doses, clinical relevance remains unclear. Recommendations:

  • Establish pregnancy registries to track outcomes in exposed patients.
  • Conduct placental transfer studies using ex vivo human perfusion models.
  • Advise strict contraception protocols in clinical trials for women of childbearing potential .

How can in silico modeling improve the formulation stability of this compound?

Advanced Research Question
Use molecular dynamics simulations to:

  • Predict excipient compatibility (e.g., propylene glycol, cetostearyl alcohol).
  • Optimize pH (5.0–6.5) to prevent hydrolysis of the propionyl ester.
    Validate with accelerated stability testing (40°C/75% RH for 6 months) and UPLC-UV impurity tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.